1-Tert-butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
(TRANS-RACEMIC) 1-TERT-BUTYL 3-METHYL 4-(5,6-DI-METHOXYPYRIDIN-3-YL)PYRROLIDINE-1,3-DICARBOXYLATE is a heterocyclic compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol . This compound is often used in early discovery research and is known for its unique structure, which includes a pyrrolidine ring substituted with a pyridinyl group and two methoxy groups .
Preparation Methods
The synthesis of (TRANS-RACEMIC) 1-TERT-BUTYL 3-METHYL 4-(5,6-DI-METHOXYPYRIDIN-3-YL)PYRROLIDINE-1,3-DICARBOXYLATE involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving a suitable precursor.
Substitution with Pyridinyl Group: The pyrrolidine ring is then substituted with a pyridinyl group at the 4-position.
Introduction of Methoxy Groups: The methoxy groups are introduced at the 5 and 6 positions of the pyridinyl ring through methylation reactions.
Chemical Reactions Analysis
(TRANS-RACEMIC) 1-TERT-BUTYL 3-METHYL 4-(5,6-DI-METHOXYPYRIDIN-3-YL)PYRROLIDINE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups and the pyridinyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (TRANS-RACEMIC) 1-TERT-BUTYL 3-METHYL 4-(5,6-DI-METHOXYPYRIDIN-3-YL)PYRROLIDINE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridinyl group play crucial roles in its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
(Racemic trans)-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate: This compound has a similar structure but with a chloro and methyl substitution on the pyridinyl ring.
Other Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents on the pyridinyl ring.
The uniqueness of (TRANS-RACEMIC) 1-TERT-BUTYL 3-METHYL 4-(5,6-DI-METHOXYPYRIDIN-3-YL)PYRROLIDINE-1,3-DICARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJACAOCQSCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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